2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride
Description
Chemical Structure and Properties
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride (CAS: VC17240531) is a pyridine derivative with the molecular formula C₈H₁₁BrClN and a molecular weight of 236.53 g/mol. Its structure features a bromomethyl group (-CH₂Br) at the 2-position and methyl groups (-CH₃) at the 4- and 6-positions of the pyridine ring, with a hydrochloride counterion .
The bromomethyl group serves as a reactive site for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions .
Properties
Molecular Formula |
C8H11BrClN |
|---|---|
Molecular Weight |
236.53 g/mol |
IUPAC Name |
2-(bromomethyl)-4,6-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H |
InChI Key |
CYLBXPPILBKYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)CBr)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride typically involves the bromination of 4,6-dimethylpyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The resulting bromomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: 4,6-dimethylpyridine.
Scientific Research Applications
Medicinal Chemistry
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride serves as a crucial building block in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and target specificity.
- Anticancer Research : The compound has been investigated for its potential to inhibit specific cancer-related enzymes. Studies show that it can effectively reduce cell proliferation in various cancer cell lines, including melanoma and keratinocyte cells .
Biochemical Research
This compound is utilized in enzyme inhibition studies. It has shown significant inhibitory effects on enzymes that play critical roles in cellular processes.
- Enzyme Targeting : Research indicates that 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride can inhibit kinases involved in cancer cell survival, with IC50 values reported in the low micromolar range .
Synthetic Chemistry
In synthetic organic chemistry, this compound is employed as an intermediate for synthesizing more complex organic molecules. Its bromomethyl group is particularly useful for nucleophilic substitution reactions.
- Reactivity : The bromomethyl group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives that may exhibit enhanced pharmacological properties .
Anticancer Activity
Several studies have focused on the anticancer properties of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride:
- Clonogenic Assays : In vitro studies demonstrated that this compound significantly inhibits colony formation in cancer cell lines at concentrations ranging from 50 to 300 µM .
- Apoptosis Induction : Evidence suggests that it induces apoptosis in cancer cells, as shown by DNA damage assays indicating significant cellular stress at higher concentrations .
Biochemical Mechanisms
The compound's mechanism of action involves binding to specific enzyme sites, either at the active site or allosteric sites, thereby inhibiting their function. This interaction is crucial for its potential use as a therapeutic agent against diseases characterized by dysregulated enzyme activity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of anticancer agents; modification to enhance biological activity |
| Biochemical Research | Enzyme inhibition studies; targeting kinases and proteases involved in cancer |
| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules; reactivity via nucleophilic substitution |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride largely depends on its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity. The compound can also interact with specific molecular targets, such as enzymes, by forming stable adducts that inhibit their activity.
Comparison with Similar Compounds
The compound’s reactivity, physicochemical properties, and biological activity are influenced by substituent patterns, halogen types, and positional isomerism. Below is a detailed comparison with structurally related analogs:
Halogenated Pyridine Derivatives
2-(Bromomethyl)-4,6-dimethylpyridine Hydrobromide
- Molecular Formula : C₈H₁₁Br₂N
- Key Differences :
- Replaces the hydrochloride counterion with hydrobromide.
- Exhibits higher molecular weight (281.00 g/mol) and altered solubility due to the larger bromide ion .
2-(Chloromethyl)-4,6-dimethylpyridine Hydrochloride
- Molecular Formula : C₈H₁₁Cl₂N
- Key Differences :
- Chlorine replaces bromine in the methyl group.
- Lower reactivity in nucleophilic substitution (SN2) reactions due to chlorine’s poorer leaving-group ability compared to bromine .
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
- Structural Features : Additional amine group at the 3-position.
Positional Isomers
2-(Bromomethyl)-3,6-dimethylpyridine
- Structural Features : Methyl groups at 3- and 6-positions instead of 4- and 6-positions.
- Key Differences :
- Increased steric hindrance around the bromomethyl group reduces reactivity in alkylation reactions.
- Lower boiling point compared to the 4,6-dimethyl analog due to reduced molecular symmetry .
4-(Bromomethyl)-2-chloropyridine Hydrobromide
- Similarity Index : 0.85 (compared to the target compound).
- Structural Features : Bromomethyl at 4-position and chlorine at 2-position.
- Impact : Distinct regioselectivity in electrophilic substitution reactions .
Halogen-Substituted Analogs
(5-Bromopyridin-3-yl)methanol Hydrochloride
- Key Differences :
- Bromine at the 5-position and a hydroxymethyl (-CH₂OH) group instead of bromomethyl.
- Higher polarity and solubility in aqueous solvents .
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic Acid Hydrochloride
- Structural Features : Difluoroacetic acid moiety attached to the pyridine ring.
Physicochemical and Reactivity Comparison
| Property | 2-(Bromomethyl)-4,6-dimethylpyridine Hydrochloride | 2-(Bromomethyl)-3,6-dimethylpyridine | 2-(Chloromethyl)-4,6-dimethylpyridine Hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 236.53 | ~200.08 | ~169.63 |
| SN2 Reactivity | High (Br is a superior leaving group) | Moderate (steric hindrance) | Low (Cl is a weaker leaving group) |
| Boiling Point | Higher (due to bromide and methyl groups) | Lower | Intermediate |
| Solubility | Low in water, moderate in organics | Similar | Higher in polar solvents |
Biological Activity
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C8H10BrN·HCl
- Molecular Weight: 236.54 g/mol
- IUPAC Name: 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride
The compound features a pyridine ring substituted with bromomethyl and two methyl groups, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Its potential applications include:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential: Some derivatives of pyridine compounds have shown promise in inhibiting cancer cell proliferation. This compound's structural characteristics could enhance its efficacy against specific cancer types.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which is a common mechanism for many therapeutic agents.
The biological activity of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride likely involves interaction with specific molecular targets. It is hypothesized that the bromomethyl group plays a critical role in binding to enzyme active sites or receptor sites, thereby modulating their activity. This interaction can lead to altered signaling pathways associated with disease processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the anticancer properties of pyridine derivatives highlighted the potential of compounds similar to 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride. In vitro tests demonstrated that derivatives could inhibit the proliferation of breast cancer cell lines (e.g., MCF-7) by inducing apoptosis and disrupting cell cycle progression. The growth inhibition rates were significant, suggesting that further exploration into structure-activity relationships could yield promising therapeutic agents.
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride | MCF-7 | 45 | 20 |
| Control (Doxorubicin) | MCF-7 | 85 | 5 |
Safety and Toxicology
While exploring its biological activity, safety profiles are crucial. The compound has been noted to cause skin irritation and is harmful if swallowed, indicating the need for careful handling in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.
Q & A
Basic Question: What are the common synthetic routes for preparing 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride?
Methodological Answer:
The compound is typically synthesized via bromination of 4,6-dimethylpyridine derivatives. A standard approach involves reacting 4,6-dimethylpyridine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CH₃CN at reflux . Subsequent protonation with HCl yields the hydrochloride salt. Key purity checks include HPLC (≥98% purity) and elemental analysis. Researchers must optimize reaction time and temperature to minimize side products like over-brominated isomers .
Advanced Question: How can regioselectivity challenges during bromination of 4,6-dimethylpyridine be addressed?
Methodological Answer:
Regioselectivity in bromination is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts preferential bromination at the 2-position due to lower activation energy compared to the 3- or 4-positions . Experimentally, using bulky solvents (e.g., DMF) or directing groups (e.g., electron-withdrawing substituents) can enhance selectivity. For example, introducing a temporary nitro group at the 3-position prior to bromination has been shown to direct bromine to the 2-methyl group . Post-synthesis characterization via ¹H/¹³C NMR and X-ray crystallography is critical to confirm regiochemistry .
Basic Question: What spectroscopic techniques are recommended for characterizing 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl groups), δ 4.3–4.5 ppm (CH₂Br), and aromatic protons between δ 7.8–8.2 ppm.
- ¹³C NMR : Methyl carbons (~20–25 ppm), CH₂Br (~30 ppm), and aromatic carbons (120–150 ppm).
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 235.0 (C₈H₁₁BrN⁺).
XRD : Resolve crystal structure to verify the hydrochloride salt formation and bromomethyl positioning .
Advanced Question: How can researchers distinguish between 2-bromomethyl and 4-bromomethyl isomers in mixed reaction products?
Methodological Answer:
Isomeric differentiation requires a combination of analytical methods:
- NOESY NMR : Correlate spatial proximity between the bromomethyl group and adjacent substituents. For 2-bromomethyl derivatives, NOE interactions between CH₂Br and the 4-methyl group are absent, unlike 4-bromomethyl isomers .
- HPLC with Chiral Columns : Use a chiral stationary phase (e.g., amylose-based) to separate isomers based on subtle polarity differences. Retention time discrepancies ≥2 minutes are typical under optimized gradients .
Basic Question: What safety precautions are critical when handling 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
Advanced Question: How do reaction conditions affect the stability of the bromomethyl group in aqueous environments?
Methodological Answer:
The bromomethyl group is prone to hydrolysis under basic or nucleophilic conditions. Kinetic studies show:
- pH 7–9 : Slow hydrolysis (t₁/₂ = 24–48 hours).
- pH >10 : Rapid degradation (t₁/₂ < 1 hour) to 4,6-dimethylpyridine-2-methanol.
Stabilization strategies include using aprotic solvents (e.g., DMF) and avoiding nucleophilic catalysts like amines. Real-time monitoring via FT-IR (C-Br stretch at ~550 cm⁻¹) is recommended .
Basic Question: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
The bromomethyl group serves as a versatile alkylating agent for synthesizing:
- Heterocyclic Libraries : React with amines or thiols to form pyridine-based pharmacophores.
- Prodrugs : Conjugate with bioactive molecules (e.g., anticancer agents) via SN2 displacement.
Example: Reaction with thiourea yields 2-(aminomethyl)-4,6-dimethylpyridine, a precursor for kinase inhibitors .
Advanced Question: How can researchers resolve contradictions in reported reactivity data for bromomethylpyridines?
Methodological Answer:
Contradictions often arise from solvent polarity or trace metal impurities. Systematic approaches include:
Control Experiments : Compare reactivity in rigorously dried vs. wet solvents.
ICP-MS Analysis : Detect trace metals (e.g., Fe³⁺) that catalyze side reactions.
Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction intermediates and identify competing pathways .
Basic Question: What computational tools are useful for predicting the reactivity of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride?
Methodological Answer:
- DFT Calculations (Gaussian, ORCA) : Optimize transition states for bromine displacement reactions.
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics.
- Docking Studies (AutoDock) : Predict binding affinity with biological targets (e.g., enzymes) post-functionalization .
Advanced Question: How can Suzuki-Miyaura cross-coupling be optimized for 2-(Bromomethyl)-4,6-dimethylpyridine derivatives?
Methodological Answer:
- Catalyst Screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) for aryl boronic acid coupling (yield >85% vs. 60%).
- Solvent System : Use DME/H₂O (3:1) with K₂CO₃ as base to minimize hydrolysis.
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
